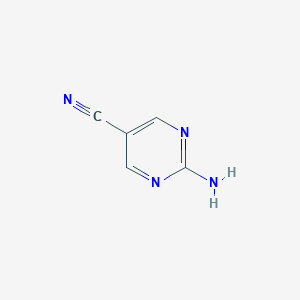

2-Aminopyrimidine-5-carbonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-aminopyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-1-4-2-8-5(7)9-3-4/h2-3H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUSFEKWVIFWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396795 | |

| Record name | 2-aminopyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1753-48-6 | |

| Record name | 2-Amino-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1753-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-aminopyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Synthesis of 2-Aminopyrimidine-5-carbonitrile: A Technical Guide for Drug Development Professionals

Foreword: The Architectural Significance of the 2-Aminopyrimidine Scaffold

In the landscape of medicinal chemistry, the 2-aminopyrimidine moiety stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds. Its remarkable ability to form multiple hydrogen bonds and engage in various intermolecular interactions allows it to serve as a versatile pharmacophore for targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and other enzymes crucial in disease pathways.[1][2] The addition of a carbonitrile group at the 5-position further enhances its electronic properties and provides a key vector for molecular elaboration. Consequently, mastering the synthesis of 2-aminopyrimidine-5-carbonitrile and its derivatives is not merely an academic exercise; it is a critical competency for researchers and professionals dedicated to the discovery and development of novel therapeutics.[3][4] This guide provides an in-depth exploration of the core synthetic mechanism, offering field-proven insights into the causality behind experimental choices and presenting robust, validated protocols.

Part 1: The Core Reaction Mechanism - A Domino Cascade to Complexity

The most efficient and widely adopted method for constructing the this compound core is a one-pot, three-component reaction. This elegant synthesis exemplifies a domino reaction, where a sequence of transformations occurs in a single pot without the need to isolate intermediates, thereby maximizing efficiency and atom economy.[5][6] The reaction brings together three readily available starting materials: an aldehyde , malononitrile , and an amidine source (commonly guanidine, urea, or thiourea).

The overall transformation can be dissected into three fundamental, sequential steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the aldehyde and malononitrile.

-

Michael Addition: The resulting α,β-unsaturated nitrile (an arylidene malononitrile) acts as an electrophile for a conjugate addition by the nucleophilic amidine.

-

Intramolecular Cyclization and Aromatization: The open-chain intermediate undergoes a ring-closing reaction, followed by dehydration or a similar elimination event, to yield the stable aromatic pyrimidine ring.

Mechanistic Deep Dive: The Role of the Catalyst and Intermediates

Let's examine the causality behind each step in this synthetic cascade. A base is the essential catalyst that drives the entire sequence forward.

Step 1: Base-Catalyzed Knoevenagel Condensation

The reaction begins with the deprotonation of malononitrile. Malononitrile is a C-H acid due to the two electron-withdrawing nitrile groups that stabilize the resulting carbanion. A base (B:) abstracts a proton from the active methylene group to form a resonance-stabilized carbanion (I).[7] This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate (II) subsequently undergoes protonation and then elimination of a water molecule to form the stable arylidene malononitrile intermediate (III).[8] This step is critical as it constructs the carbon backbone of what will become the 4- and 5-positions of the pyrimidine ring.

Caption: Initial Knoevenagel condensation pathway.

Step 2: Michael Addition of the Amidine

Once the electrophilic arylidene malononitrile (III) is formed, the amidine source (e.g., guanidine) acts as a nucleophile. One of the nitrogen atoms of guanidine attacks the β-carbon of the α,β-unsaturated system in a classic Michael (1,4-conjugate) addition.[6] This forms a new carbon-nitrogen bond and generates another resonance-stabilized anionic intermediate (IV). This step is crucial for introducing the N1 and C2 atoms of the final pyrimidine ring.

Step 3: Intramolecular Cyclization and Aromatization

The intermediate (IV) is now perfectly poised for intramolecular cyclization. The terminal amino group attacks one of the nitrile carbons, leading to the formation of a six-membered dihydropyrimidine ring (V).[3] This is the key ring-forming step. The reaction cascade concludes with a tautomerization and subsequent elimination (often of water or another small molecule, depending on the exact reactants), which results in the formation of the thermodynamically stable, aromatic this compound product (VI).

The complete domino sequence is visualized below:

Caption: Overall three-component synthesis workflow.

Part 2: Experimental Protocols and Method Selection

The choice of specific reagents and conditions is dictated by the desired scale, purity requirements, and available equipment. Modern approaches prioritize green chemistry principles, such as using water as a solvent or employing solvent-free conditions with recyclable catalysts.[9]

Protocol 1: Solvent-Free Synthesis using Ammonium Chloride

This protocol is advantageous for its simplicity, cost-effectiveness, and reduced environmental impact by eliminating bulk organic solvents. Ammonium chloride serves as a mild, inexpensive, and efficient catalyst.[10]

Methodology:

-

Reagent Preparation: In a 100 mL round-bottom flask, combine the aromatic aldehyde (2 mmol), malononitrile (2 mmol), urea (3 mmol), and ammonium chloride (0.8 mmol).

-

Reaction Setup: Place a magnetic stir bar in the flask and set up the apparatus in an oil bath on a stirring hot plate.

-

Heating and Monitoring: Heat the reaction mixture to 110 °C with continuous stirring for approximately 4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature. Pour the resulting solid mixture into crushed ice.

-

Purification: Collect the crude product by filtration. Wash the solid thoroughly with cold water to remove any remaining catalyst and unreacted urea.

-

Final Purification: Recrystallize the crude product from a suitable solvent system, such as an ethyl acetate/n-hexane mixture, to obtain the pure this compound derivative.[10]

Protocol 2: Heterogeneous Catalysis using Magnesium Oxide (MgO)

This method utilizes a readily available and reusable solid base catalyst, which simplifies product purification as the catalyst can be easily removed by filtration.[6][11]

Methodology:

-

Reagent Suspension: In a round-bottom flask, suspend the aldehyde (2 mmol), guanidine hydrochloride (2 mmol), malononitrile (2 mmol), and high-surface-area magnesium oxide (0.25 g) in acetonitrile (5 mL).

-

Reaction Conditions: Reflux the stirred mixture for the required time (typically 1-3 hours, monitored by TLC).

-

Catalyst Removal: After the reaction is complete, cool the mixture and separate the solid MgO catalyst by filtration or centrifugation.

-

Product Isolation: Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Purify the resulting crude solid by recrystallization from ethanol to yield the final product.[11]

Part 3: Data Presentation and Comparative Analysis

The efficiency of the three-component synthesis is highly dependent on the chosen catalyst and reaction conditions. The following table summarizes performance data for the synthesis of various 2-amino-4-aryl-pyrimidine-5-carbonitriles, demonstrating the impact of different experimental choices.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ammonium Chloride | Solvent-free | 110 | 4 | 75-82 | [10] |

| Magnesium Oxide (MgO) | Acetonitrile | Reflux (~82) | 1-3 | >90 | [6][11] |

| Sodium Acetate | Water | Reflux (100) | 6-8 | 70-85 | [12] |

| p-Dodecylbenzenesulfonic Acid (DBSA) | Water | Reflux (100) | 2-4 | 85-95 | [9] |

| None (Microwave) | Solvent-free | MW (160W) | 3 min | ~90 | [13] |

Analysis of Causality:

-

Catalyst Choice: Stronger bases or more efficient phase-transfer catalysts like DBSA can accelerate the initial Knoevenagel condensation, leading to shorter reaction times and higher yields.[9] Heterogeneous catalysts like MgO offer significant advantages in terms of purification and reusability.[11]

-

Solvent System: Solvent-free conditions, often aided by microwave irradiation, can dramatically reduce reaction times by enabling rapid heating to high temperatures.[12][13] Water as a solvent represents a green alternative, though it may require longer reaction times compared to organic solvents or solvent-free methods.

-

Temperature: Higher temperatures generally increase the reaction rate for all steps, from the initial condensation to the final dehydration/aromatization.

Part 4: Conclusion and Future Outlook

The three-component domino synthesis of this compound is a robust, efficient, and highly adaptable method for generating this critical heterocyclic scaffold. By understanding the underlying mechanistic sequence—Knoevenagel condensation, Michael addition, and cyclization—researchers can make informed decisions about reaction conditions to optimize yields, minimize reaction times, and align with the principles of green chemistry. The continued development of novel catalytic systems, particularly reusable heterogeneous catalysts and those effective in aqueous media, will further enhance the accessibility and sustainability of this vital synthetic transformation, empowering the next generation of drug discovery.

References

- 1. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

- 11. tandfonline.com [tandfonline.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. nanobioletters.com [nanobioletters.com]

Spectroscopic data analysis of 2-Aminopyrimidine-5-carbonitrile

An In-depth Technical Guide to the Spectroscopic Data Analysis of 2-Aminopyrimidine-5-carbonitrile

Abstract

This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques used for the structural elucidation and characterization of this compound (CAS: 1753-48-6). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices and data interpretation. We will explore the integrated application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section includes field-proven experimental protocols, detailed data analysis, and authoritative references to ground the scientific discussion.

Introduction: The Significance of the this compound Scaffold

The this compound core is a privileged scaffold in modern medicinal chemistry.[1][2] Its rigid, planar structure, combined with strategically positioned hydrogen bond donors and acceptors, makes it a versatile building block for synthesizing targeted therapeutics.[3] Derivatives of this scaffold have shown significant potential as kinase inhibitors, adenosine A₁ receptor antagonists, and agents for treating inflammatory and autoimmune diseases.[1][4][5]

Given its foundational role, the ability to unequivocally confirm the structure and purity of this compound is paramount. This guide serves as a self-validating system for its spectroscopic characterization, ensuring that researchers can proceed with confidence in their synthetic and screening endeavors.

Chemical Structure and Properties

Before delving into the spectroscopic data, it is crucial to understand the molecule's fundamental structure.

Caption: Structure of this compound with atom numbering.

Molecular Formula: C₅H₄N₄[6] Molecular Weight: 120.11 g/mol [6]

Integrated Spectroscopic Workflow

A robust structural confirmation is not achieved by a single technique but by the convergence of data from multiple orthogonal methods. The workflow below illustrates the logical progression from sample preparation to a final, validated structural assignment.

Caption: Integrated workflow for the spectroscopic analysis of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Sample Preparation

-

Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the sample, and its high boiling point ensures stability. Crucially, it allows for the direct observation of exchangeable N-H protons from the amino group, which would be lost via deuterium exchange in solvents like D₂O.[7]

-

Procedure:

-

Accurately weigh 5-10 mg of purified this compound.

-

Transfer the solid into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ containing an internal standard (e.g., 0.03% TMS).

-

Cap the tube and vortex gently until the solid is completely dissolved. Mild heating or sonication may be applied if necessary.

-

Place the tube in the spectrometer for analysis.

-

Data Analysis: ¹H NMR (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is predicted to be simple and highly characteristic. The analysis begins by considering the spectrum of unsubstituted pyrimidine, which shows signals at δ 9.26 (H2), 8.78 (H4, H6), and 7.36 (H5) ppm.[4] The introduction of an electron-donating amino group at C2 and an electron-withdrawing nitrile group at C5 significantly alters these chemical shifts.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.75 | Singlet | 2H | H4, H6 | The two protons at positions 4 and 6 are chemically equivalent due to free rotation around the C2-NH₂ bond. They are significantly deshielded (downfield) due to the aromatic ring current and the inductive effect of the adjacent ring nitrogens. |

| ~ 7.50 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine typically appear as a broad singlet. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. A D₂O exchange experiment would cause this peak to disappear, confirming its assignment.[7] |

Data Analysis: ¹³C NMR (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Based on the structure's symmetry, five distinct carbon signals are expected.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 163 | C2 | The carbon atom bonded to three nitrogen atoms (-N=C(NH₂)-N=) is expected to be the most downfield signal due to strong deshielding effects. |

| ~ 160 | C4, C6 | These two equivalent carbons are deshielded by the adjacent ring nitrogens. |

| ~ 118 | C≡N | The carbon of the nitrile group typically appears in this region. |

| ~ 85 | C5 | This carbon is significantly shielded (upfield) relative to other pyrimidine carbons. It is not directly bonded to a nitrogen atom and is influenced by the electron-donating resonance effect of the para-amino group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: KBr Pellet Preparation

-

Rationale: The potassium bromide (KBr) pellet method is a standard technique for analyzing solid samples. KBr is transparent in the IR region of interest (4000-400 cm⁻¹) and forms a solid matrix that holds the sample in the path of the IR beam.

-

Procedure:

-

Gently grind ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr in an agate mortar and pestle.

-

Transfer the fine powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Place the pellet in the spectrometer's sample holder and acquire the spectrum.[8]

-

Data Analysis: Interpretation of Key Absorptions

The IR spectrum provides a distinct fingerprint for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | The presence of two distinct sharp peaks in this region is characteristic of a primary amine, corresponding to the asymmetric and symmetric stretching modes. |

| ~ 2225 | C≡N Stretch | Nitrile (-C≡N) | This sharp, strong absorption is a definitive indicator of the nitrile functional group. Its position indicates conjugation with the aromatic ring.[9] |

| 1680 - 1550 | C=C and C=N Stretch | Pyrimidine Ring | A series of strong to medium bands in this region corresponds to the stretching vibrations of the double bonds within the aromatic pyrimidine ring. |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | This bending vibration further confirms the presence of the primary amine group. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)

-

Rationale: Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This creates a detailed fragmentation "fingerprint" that is highly useful for structural elucidation.

-

Procedure:

-

A small amount of the solid sample is placed on a direct insertion probe.

-

The probe is inserted into the high-vacuum source of the mass spectrometer.

-

The sample is gently heated to promote volatilization.

-

In the gas phase, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

-

Data Analysis: Molecular Ion and Fragmentation Pathway

-

Molecular Ion (M⁺•): The molecular formula C₅H₄N₄ gives an exact mass of 120.0436 amu. The EI mass spectrum will show a prominent molecular ion peak at m/z = 120 .[6] The presence of an even number of nitrogen atoms (four) correctly predicts an even nominal mass for the molecular ion, consistent with the Nitrogen Rule.

-

Key Fragmentation Pathways: The fragmentation of the pyrimidine ring is a well-studied process. A plausible pathway for this compound would involve:

-

Loss of HCN (m/z 27): A common fragmentation for nitrile-containing aromatic compounds, leading to a fragment at m/z = 93 .

-

Retro-Diels-Alder Reaction: The pyrimidine ring can undergo a characteristic retro-cyclization, breaking into smaller, stable neutral molecules and radical cations. The primary cleavage could involve the loss of hydrogen cyanide (from C4-N3) and an acetylene equivalent, leading to various smaller fragments.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated system, known as the chromophore.

Experimental Protocol

-

Rationale: Ethanol or methanol are common solvents for UV-Vis analysis as they are transparent in the UV region above 210 nm and can dissolve the polar analyte. A dilute solution is required to ensure the absorbance falls within the linear range of the Beer-Lambert law.

-

Procedure:

-

Prepare a stock solution of the compound in spectroscopic-grade ethanol.

-

Perform serial dilutions to obtain a final concentration (typically in the 10⁻⁵ to 10⁻⁴ M range) that gives a maximum absorbance between 0.5 and 1.0.

-

Use a quartz cuvette to record the spectrum from ~200 to 400 nm, using pure ethanol as the blank reference.

-

Data Analysis: Electronic Transitions

The conjugated system of this compound, which includes the pyrimidine ring, the amino group, and the nitrile group, constitutes a strong chromophore.[10]

-

π → π* Transitions: Strong absorbance bands, typically observed between 250-300 nm, are expected. These correspond to the promotion of electrons from pi (π) bonding orbitals to pi (π*) antibonding orbitals within the extended conjugated system. The unsubstituted pyrimidine ring shows a primary band at 243 nm.[4] The presence of the auxochromic amino group (-NH₂) and the extension of conjugation by the nitrile group are expected to cause a bathochromic (red) shift to a longer wavelength (λₘₐₓ).

-

n → π* Transitions: A weaker absorbance band may be observed at a longer wavelength (>300 nm). This corresponds to the promotion of an electron from a non-bonding (n) orbital (i.e., the lone pairs on the nitrogen atoms) to a π* antibonding orbital.[11]

Conclusion

The structural elucidation of this compound is achieved through a synergistic and self-validating application of multiple spectroscopic techniques. NMR spectroscopy defines the precise carbon-hydrogen framework, FT-IR confirms the presence of critical amino and nitrile functional groups, mass spectrometry verifies the molecular weight and provides structural clues through fragmentation, and UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. The data and protocols presented in this guide provide a robust framework for the confident identification and quality assessment of this vital synthetic building block, empowering researchers to accelerate the drug discovery process.

References

- 1. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. WO2016020288A1 - Optionally fused heterocyclyl-substituted derivatives of pyrimidine useful for the treatment of inflammatory, metabolic, oncologic and autoimmune diseases - Google Patents [patents.google.com]

- 6. This compound | C5H4N4 | CID 3814492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 2-Amino-4-hydroxy-6-methylpyrimidine | 3977-29-5 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 11. youtube.com [youtube.com]

IR and Mass Spectrometry data for 2-Aminopyrimidine-5-carbonitrile

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Aminopyrimidine-5-carbonitrile

Authored by: A Senior Application Scientist

Introduction: The Structural Significance of this compound

This compound (CAS No. 1753-48-6) is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1] Its structure, featuring a pyrimidine core substituted with a nucleophilic amino group and an electrophilic nitrile moiety, makes it a versatile precursor for the synthesis of a wide array of biologically active compounds, notably kinase inhibitors for therapeutic applications.[1][2][3] With a molecular formula of C₅H₄N₄ and a molecular weight of approximately 120.11 g/mol , precise structural confirmation is paramount for its use in complex synthetic pathways.[4][5]

This guide provides an in-depth analysis of the essential spectroscopic techniques—Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—used for the unambiguous identification and structural elucidation of this compound. We will move beyond mere data reporting to explain the causal relationships behind the observed spectral features, reflecting the analytical logic employed in a modern research setting.

Part 1: Elucidating Functional Groups with Infrared (IR) Spectroscopy

The Principle of IR Spectroscopy: A Vibrational Fingerprint

Infrared spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies. These absorption frequencies are characteristic of the functional groups present, providing a unique "fingerprint" of the molecule's structure. For a molecule like this compound, IR spectroscopy is the first line of analysis to confirm the presence of its key amino (-NH₂) and nitrile (-C≡N) groups.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines the preparation of a solid sample for analysis using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method, common for crystalline powders.

Methodology: KBr Pellet Technique

-

Sample Purity: Ensure the this compound sample is dry and free of solvents. Moisture can introduce a broad O-H absorption band around 3200-3600 cm⁻¹, potentially obscuring the N-H stretching region.

-

Grinding: Add approximately 1-2 mg of the sample to 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar. Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. Rationale: This step is critical to reduce particle size below the wavelength of the IR radiation, minimizing scattering and producing sharp, well-defined absorption bands.

-

Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet. Rationale: The high pressure forces the KBr to flow and encapsulate the sample in a solid matrix that is transparent to IR radiation.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve a high signal-to-noise ratio. A background spectrum of the empty sample compartment should be recorded beforehand and automatically subtracted from the sample spectrum.

Spectral Interpretation: Decoding the Vibrational Data

The IR spectrum of this compound is dominated by features corresponding to its primary functional groups and the aromatic ring system.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance & Rationale |

| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Two distinct, sharp bands are expected for a primary amine.[6] The presence of two bands confirms the -NH₂ group rather than a secondary amine's single band. |

| 2240 - 2220 | C≡N Stretch | Nitrile (-C≡N) | A sharp, strong absorption. Its position at a lower frequency than aliphatic nitriles (2260-2240 cm⁻¹) is due to conjugation with the pyrimidine ring, which weakens the C≡N bond slightly. |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | A medium to strong band. This bending vibration is characteristic of primary amines and further confirms the -NH₂ group.[6] |

| 1600 - 1450 | C=C and C=N Ring Stretch | Pyrimidine Ring | Multiple sharp bands of variable intensity corresponding to the stretching vibrations within the aromatic heterocyclic ring. |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | A strong band indicating the connection of the amino group to the aromatic pyrimidine ring.[6] |

A representative IR spectrum for a similar compound, 2,4-diamino-6-(4-chlorophenyl)pyrimidine-5-carbonitrile, shows characteristic peaks for the N-H stretches (3428, 3314 cm⁻¹) and the C≡N stretch (2205 cm⁻¹), supporting these expected ranges.[7]

Part 2: Determining Molecular Weight and Structure with Mass Spectrometry

The Principle of Mass Spectrometry: Weighing Molecules and Their Fragments

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In Electron Ionization (EI) Mass Spectrometry, a high-energy electron beam bombards the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺•). This molecular ion is often unstable and breaks apart into smaller, charged fragments. The pattern of fragmentation provides a detailed structural fingerprint that can be used to identify the molecule.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile and thermally stable compounds like this compound.

-

Sample Preparation: Dissolve a small amount (~1 mg) of the compound in a suitable volatile solvent (e.g., Methanol or Ethyl Acetate) to a final concentration of approximately 100 µg/mL.

-

GC Separation: Inject 1 µL of the solution into the GC system. The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column. The column separates the analyte from any impurities based on boiling point and polarity. Rationale: The GC ensures that a pure sample enters the mass spectrometer, preventing spectral interference from contaminants.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is typically operated in EI mode at 70 eV. Rationale: 70 eV is a standard energy that provides reproducible fragmentation patterns, allowing for comparison with spectral libraries.

-

Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Spectral Interpretation: Unraveling the Fragmentation Pathway

The mass spectrum provides two key pieces of information: the molecular weight from the molecular ion peak and structural details from the fragmentation pattern.

Molecular Ion Peak: For this compound (C₅H₄N₄), the molecular ion peak (M⁺•) is expected at m/z 120 , corresponding to its monoisotopic mass.[4][8] The presence of this peak confirms the molecular weight of the compound.

Key Fragmentation Ions: The fragmentation of pyrimidine derivatives can be complex but often follows predictable pathways involving the loss of small, stable neutral molecules.[9][10][11]

| m/z | Proposed Fragment Ion | Neutral Loss | Plausible Mechanism |

| 120 | [C₅H₄N₄]⁺• | - | Molecular Ion (M⁺•) |

| 93 | [C₄H₃N₃]⁺• | HCN | Loss of hydrogen cyanide from the pyrimidine ring, a common fragmentation pathway for nitrogen heterocycles. |

| 66 | [C₃H₂N₂]⁺• | HCN | Subsequent loss of a second molecule of hydrogen cyanide from the m/z 93 fragment. |

The following diagram illustrates a plausible fragmentation pathway for this compound.

Caption: Proposed EI fragmentation pathway for this compound.

Part 3: An Integrated Analytical Workflow

The structural elucidation of a compound is rarely dependent on a single technique. IR and MS provide complementary information and are used in tandem for confident identification.

References

- 1. Page loading... [wap.guidechem.com]

- 2. jocpr.com [jocpr.com]

- 3. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]

- 4. This compound | C5H4N4 | CID 3814492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 8. PubChemLite - this compound (C5H4N4) [pubchemlite.lcsb.uni.lu]

- 9. sphinxsai.com [sphinxsai.com]

- 10. article.sapub.org [article.sapub.org]

- 11. iosrjournals.org [iosrjournals.org]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Aminopyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical properties of 2-Aminopyrimidine-5-carbonitrile (CAS No. 1753-48-6), a pivotal heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the implications of these properties for research and development.

Molecular Structure and Foundational Characteristics

This compound is a substituted pyrimidine with the molecular formula C₅H₄N₄.[1] Its structure, featuring an amino group at the 2-position and a nitrile group at the 5-position, imparts a unique electronic profile that governs its reactivity and interactions.

The presence of the electron-donating amino group and the electron-withdrawing nitrile group on the pyrimidine ring creates a molecule with significant potential for hydrogen bonding and dipolar interactions, which are critical for its role as a scaffold in drug design.[2]

Table 1: Core Molecular and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄N₄ | [1] |

| Molecular Weight | 120.11 g/mol | [1] |

| CAS Number | 1753-48-6 | [3] |

| Appearance | Colorless to yellowish solid; White to off-white crystalline powder | [2][4] |

| Predicted pKa | 0.61 ± 0.10 | [5] |

Elucidating the Thermal Profile: Melting Point Analysis

The melting point of a compound is a critical indicator of its purity and lattice energy. For this compound, conflicting melting point ranges are reported in the literature, suggesting potential polymorphism or sample impurities. The most frequently cited ranges are 218-220 °C and 300-310 °C with decomposition .[4][6] This significant discrepancy underscores the importance of careful sample characterization. The higher melting point with decomposition is more commonly listed in chemical supplier catalogs, suggesting it may be the more accurate value for the pure, stable crystalline form.[6]

Causality Behind Experimental Choices:

The choice of heating rate during melting point determination is crucial. A slow heating rate (1-2 °C/minute) is essential to ensure thermal equilibrium between the sample and the heating block, providing a more accurate melting range. Rapid heating can lead to a depressed and broadened melting range.

Experimental Protocol: Capillary Melting Point Determination

A standard protocol for verifying the melting point of this compound is as follows:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has melted is the end of the range.

-

Decomposition: Any signs of decomposition, such as darkening or gas evolution, should be noted.

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile: A Key Determinant for Application

The solubility of this compound is described qualitatively in the literature, with some sources stating it is soluble in water and most organic solvents, while others describe it as sparingly soluble in water.[2][4] This ambiguity highlights the need for quantitative solubility data for practical applications in drug formulation and reaction chemistry.

Factors Influencing Solubility:

The solubility of this compound is governed by the interplay between the polar amino and nitrile groups, which can engage in hydrogen bonding with protic solvents, and the less polar pyrimidine ring. In non-polar solvents, solubility is expected to be limited.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

-

Solvent Selection: A range of solvents of varying polarity should be chosen (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), and hexane).

-

Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. The vials are agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve of known concentrations.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. For a related compound, 2,4-diaminopyrimidine-5-carbonitrile, characteristic IR bands were observed at 2188 cm⁻¹ (C≡N stretch), 3480 cm⁻¹ (N-H stretch), and 3080 cm⁻¹ (aromatic C-H stretch).[7] It is expected that this compound would exhibit similar characteristic peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amino protons and the protons on the pyrimidine ring. For 2,4-diaminopyrimidine-5-carbonitrile, singlets at δ 6.9 ppm (NH₂) and δ 8.05 ppm (aromatic proton) were reported.[7]

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. For 2,4-diaminopyrimidine-5-carbonitrile, key peaks were observed at δ 83.0 ppm (C5), 117.0 ppm (C≡N), 161.3 ppm (C6), and 166.6 and 167.2 ppm (C2 & C4).[7]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrimidine ring system with its amino and nitrile substituents is expected to have characteristic absorption maxima in the UV region. For a 2-amino pyrimidine derivative of avobenzone, the addition of acid caused a significant bathochromic (red) shift in the UV spectrum, indicating protonation of the pyrimidine ring.[8]

Experimental Protocol: Spectroscopic Analysis

-

Sample Preparation:

-

IR: A small amount of the sample is mixed with KBr and pressed into a pellet, or analyzed as a mull.

-

NMR: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with a small amount of tetramethylsilane (TMS) as an internal standard.

-

UV-Vis: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

-

Data Acquisition: The spectra are recorded using the respective spectrometers.

-

Data Analysis: The obtained spectra are analyzed to identify characteristic peaks and correlate them with the molecular structure.

Caption: General workflow for spectroscopic characterization.

Crystal Structure: The Solid-State Architecture

To date, a definitive single-crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC).[9] The determination of its crystal structure would be invaluable for understanding its solid-state packing, identifying potential polymorphs, and for computational modeling of its interactions with biological targets. The formation of stable hemiaminals from 2-aminopyrimidine with nitrobenzaldehyde derivatives has been crystallographically characterized, suggesting the potential for this compound to form well-defined crystalline structures.[10]

Reactivity and Stability: A Guide for Synthetic Application

This compound is noted for its stability, making it a reliable intermediate in multi-step syntheses.[4] It should be stored in a dark place under an inert atmosphere at room temperature.[5]

The reactivity of the molecule is primarily centered around the nucleophilic amino group and the electrophilic carbon of the nitrile group. The amino group can participate in a variety of reactions, including:

-

N-Alkylation and N-Arylation: To introduce substituents for modulating biological activity.

-

Acylation: To form amides, which can alter the electronic and steric properties of the molecule.

-

Diazotization: Followed by Sandmeyer-type reactions to introduce a range of functional groups at the 2-position.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for synthetic diversification. The pyrimidine ring itself can undergo electrophilic substitution, although the presence of the amino and nitrile groups will direct the regioselectivity of such reactions.

Conclusion and Future Directions

This compound is a molecule of significant interest with a range of physicochemical properties that make it a versatile tool in chemical research. While foundational data is available, this guide highlights the need for more precise, quantitative experimental data, particularly regarding its melting point, solubility, and a definitive crystal structure. Further studies on its reactivity and stability under various conditions will also be crucial for unlocking its full potential in the development of novel pharmaceuticals and functional materials.

References

- 1. This compound | C5H4N4 | CID 3814492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Aminopyrimidine(109-12-6) 1H NMR spectrum [chemicalbook.com]

- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1753-48-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eng.rudn.ru [eng.rudn.ru]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Characterization of 2-Aminopyrimidine-5-carbonitrile: Solubility and Melting Point Analysis

Introduction: The Strategic Importance of 2-Aminopyrimidine-5-carbonitrile

This compound (CAS No: 1753-48-6, Molecular Formula: C₅H₄N₄) is a heterocyclic building block of significant interest in the fields of medicinal chemistry and drug development.[1] Its rigid pyrimidine scaffold, decorated with both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/polar group (nitrile), makes it a versatile starting point for the synthesis of high-value, biologically active compounds.[2] This molecule serves as a key intermediate in the development of kinase inhibitors, antiviral agents, and anticancer therapeutics.[2][3]

The successful progression of any new chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among the most crucial of these are its melting point and solubility. The melting point serves as a primary indicator of purity and identity, while solubility profoundly impacts formulation, process chemistry, and, most importantly, bioavailability.

This technical guide provides an in-depth analysis of the known melting point and solubility characteristics of this compound. Critically, it addresses discrepancies found in public data and presents authoritative, field-proven experimental protocols for their accurate and reliable determination. This document is intended for researchers, chemists, and drug development professionals who require robust and validated data to support their work.

Melting Point Determination: Purity, Identity, and Thermal Stability

The melting point of a crystalline solid is a fundamental thermodynamic property. For the pharmaceutical scientist, it is not merely a number but a critical data point that informs on purity, polymorphic form, and thermal stability. Inconsistent melting point data can signal impurities or decomposition, both of which have significant implications for development.

Reported Values and Data Discrepancy

A review of available literature and chemical databases reveals a notable and concerning discrepancy in the reported melting point for this compound.

| Reported Melting Point (°C) | Source | Notes |

| 300-310 °C | ChemBK[4] | Stated with "(decomp)", indicating decomposition occurs during melting. |

| 218-220 °C | ChemBK[4] | Mentioned in the introduction text, contradicting the value in the property table. |

This wide variation necessitates a controlled, experimental approach to determine the true thermal behavior of the compound. The higher value (300-310 °C) accompanied by decomposition is more characteristic of highly conjugated heterocyclic systems, which often exhibit strong intermolecular forces and can be prone to thermal degradation at elevated temperatures. The lower value may be erroneous or could potentially represent a different, less stable polymorphic form, though this is less likely without further evidence.

Authoritative Protocol: Melting Point by Differential Scanning Calorimetry (DSC)

To resolve ambiguity and obtain quantitative data, Differential Scanning Calorimetry (DSC) is the authoritative method. Unlike a simple visual melting point apparatus, DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the clear identification of melting (an endothermic event) and decomposition (often an exothermic event).

DSC quantifies the energy changes that occur in a sample upon heating. A sample is placed in a sealed pan and heated alongside an empty reference pan. The instrument measures the differential heat flow required to maintain both pans at the same temperature. A phase transition like melting results in a distinct endothermic peak on the resulting thermogram, from which the onset temperature, peak maximum, and enthalpy of fusion can be precisely determined.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard. This ensures the accuracy of the measured transition temperatures.

-

Sample Preparation: Accurately weigh 2-3 mg of this compound into a non-reactive aluminum DSC pan. The use of a small, consistent sample mass minimizes thermal gradients within the sample.

-

Pan Sealing: Hermetically seal the pan to ensure a controlled atmosphere and prevent sublimation. For decomposition studies, a pinhole lid can be used to allow evolved gases to escape, preventing a pressure buildup that could alter the transition temperature.

-

Thermal Program:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Equilibrate the system at a starting temperature well below the expected melting point (e.g., 30 °C).

-

Ramp the temperature at a controlled, linear rate (a standard rate of 10 °C/min is recommended) to a temperature beyond the expected transition (e.g., 350 °C). The use of a controlled ramp rate is critical for obtaining reproducible results.[5]

-

Maintain a constant inert nitrogen purge (e.g., 50 mL/min) throughout the experiment to prevent oxidative degradation.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

The melting point is typically reported as the onset temperature of the endothermic melting peak, as this represents the temperature at which the first detectable melting occurs and is less affected by heating rate.

-

Observe the thermogram for any subsequent exothermic events, which would confirm decomposition immediately following or overlapping with the melt.

-

Workflow for DSC Analysis

Caption: Workflow for Melting Point Determination by DSC.

Solubility Profile: A Critical Parameter for Bioavailability and Formulation

Solubility is a measure of the maximum amount of a substance that can be dissolved in a given solvent at a specific temperature. For drug development, aqueous solubility is a key determinant of oral bioavailability, while solubility in organic solvents is critical for reaction chemistry, purification, and the preparation of formulations.

Qualitative and Semi-Quantitative Solubility Data

Published data on the solubility of this compound is largely qualitative and contains contradictions.

-

One source describes the compound as "sparingly soluble in water."[2]

-

Another source claims it is "soluble in water and most organic solvents," a statement that lacks the specificity required for scientific application.[4]

More practical insights can be gained from procedural descriptions in the synthetic chemistry literature. The use of specific solvents for recrystallization implies at least moderate solubility at elevated temperatures and lower solubility at room temperature in those systems.

| Solvent System | Implication | Source |

| Dimethylformamide (DMF) | Likely soluble, especially with heating. | [6] |

| Ethanol | Likely soluble, especially with heating. | [6] |

| Ethyl Acetate / n-Hexane | Soluble in ethyl acetate, likely insoluble in hexane. Used as a recrystallization system. | [7] |

| Methanol | Used as a solvent for solubility studies of related pyrimidines. | [8] |

These conflicting and qualitative reports underscore the need for a standardized, quantitative method to determine the solubility profile accurately.

Authoritative Protocol: Equilibrium Solubility by the Shake-Flask Method

The gold-standard method for determining thermodynamic equilibrium solubility is the shake-flask method. This procedure measures the saturation concentration of a compound in a specific solvent at a controlled temperature after a sufficient equilibration period. The concentration is then determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

An excess of the solid compound is agitated in the solvent of interest for an extended period, ensuring that a true equilibrium between the dissolved and undissolved states is reached. By ensuring excess solid remains, the resulting solution is confirmed to be saturated. The subsequent analysis of the supernatant provides a direct measure of the solubility.

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). "Excess" means enough solid is added so that it is clearly visible at the end of the experiment.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C for room temperature solubility, 37 °C for physiological relevance). Agitate for a period sufficient to reach equilibrium. Causality: A 24-48 hour period is typically required to ensure thermodynamic equilibrium is achieved; shorter times may only yield kinetic solubility, which can be misleadingly high.

-

Phase Separation: After equilibration, remove the vials and allow them to stand briefly for large particles to settle. To completely separate the saturated supernatant from the excess solid, withdraw a sample of the supernatant and filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) or centrifuge the vial at high speed and carefully sample the supernatant. This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

-

Sample Preparation for Analysis: Accurately dilute the clear, saturated solution with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument's calibration curve.

-

Quantification by HPLC-UV:

-

Develop a validated HPLC method capable of resolving this compound from any potential impurities or degradants.

-

Prepare a multi-point calibration curve using accurately weighed standards of the compound.

-

Inject the diluted sample and quantify the concentration against the calibration curve.

-

-

Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Report the result in units such as mg/mL or µg/mL.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Summary and Key Insights for Researchers

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. This guide highlights critical discrepancies in publicly available data for its melting point and provides a clear path toward obtaining reliable, quantitative results.

-

Melting Point: The reported melting point varies significantly. The most plausible value is in the range of 300-310 °C with decomposition .[4] However, due to the conflicting data, experimental verification using a quantitative technique like Differential Scanning Calorimetry (DSC) is strongly recommended as the authoritative method.

-

Solubility: Qualitative descriptions are contradictory.[2][4] Procedural evidence suggests solubility in polar organic solvents like DMF and ethanol, particularly upon heating.[6] For any application where concentration is a factor—from biological assays to process scale-up—the shake-flask equilibrium solubility method followed by HPLC quantification should be employed to generate precise and actionable data.

By implementing the standardized protocols detailed in this guide, scientists and researchers can ensure the quality of their data, enabling more informed decisions in reaction optimization, formulation development, and the overall advancement of new therapeutic agents based on this valuable chemical scaffold.

References

- 1. This compound | C5H4N4 | CID 3814492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. revroum.lew.ro [revroum.lew.ro]

An In-depth Technical Guide to the Crystal Structure of 2-Aminopyrimidine-5-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The addition of a 5-carbonitrile group further enhances its utility, offering a key hydrogen bond acceptor and a versatile synthetic handle. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for drug development, as the crystal structure dictates critical physicochemical properties such as solubility, stability, and bioavailability. This technical guide provides a comprehensive exploration of the crystal structure of 2-aminopyrimidine-5-carbonitrile derivatives. It delves into the synthesis and crystallization of these compounds, analyzes the governing intermolecular interactions that direct their supramolecular assembly, and outlines the experimental and computational workflows for their structural elucidation. By bridging crystallographic insights with their implications for drug design, this guide serves as an essential resource for scientists aiming to rationally design and optimize new pharmaceutical agents based on this privileged scaffold.

Introduction: The Convergence of Structure and Function

Heterocyclic compounds are fundamental to life, forming the core of molecules like nucleic acids and hormones.[1] Among them, the 2-aminopyrimidine moiety is a "privileged scaffold" in drug discovery, appearing in a wide array of approved drugs, particularly kinase inhibitors.[2][3] Its prevalence stems from its ability to form robust and predictable hydrogen bonds, mimicking the interactions of natural purine and pyrimidine bases.

The introduction of a carbonitrile (-C≡N) group at the 5-position of the pyrimidine ring creates a unique electronic and steric environment. This group is a potent hydrogen bond acceptor and can participate in various non-covalent interactions, profoundly influencing how the molecules pack together in a crystal lattice. The study of this packing, or crystal structure, is not merely an academic exercise. The specific crystalline form (polymorph) of an active pharmaceutical ingredient (API) can dramatically alter its therapeutic efficacy.[4] Therefore, a deep understanding of the crystal engineering principles governing this compound derivatives is critical for developing safe, stable, and effective medicines.[5][6] These derivatives have demonstrated significant potential as anticancer agents, often targeting key enzymes like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2).[7][8][9]

Synthesis and Crystallization: From Molecule to Lattice

The synthesis of this compound derivatives typically involves multi-step reactions. A common approach is the condensation of a precursor like 4-(substituted)-1,6-dihydro-1-methyl-2-(methylthio)-6-oxopyrimidine-5-carbonitrile with various aromatic amines.[1] Another established method involves the reaction of 2-amino-4,6-dichloropyrimidine with different amines under solvent-free conditions.[2][10]

Obtaining high-quality single crystals suitable for X-ray diffraction is the crucial next step. This process is often more art than science, relying on the careful control of factors like solvent, temperature, and concentration to encourage slow, ordered growth.[5]

Experimental Protocol: Slow Evaporation Crystallization

This protocol describes a common and effective method for growing single crystals from solution.

-

Solubilization: Dissolve the purified this compound derivative in a suitable solvent (e.g., Dimethylformamide (DMF), ethanol, or a mixture like dichloromethane/hexane) to near-saturation at a slightly elevated temperature. The choice of solvent is critical; it must be a good solvent for the compound but not so good that crystallization is inhibited.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm pore size) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Controlled Evaporation: Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle or use a cap with a small hole. This allows the solvent to evaporate slowly over several days to weeks at room temperature.

-

Incubation: Place the vial in a vibration-free environment. Mechanical disturbances can disrupt crystal growth.

-

Harvesting: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a spatula or pipette and dry them on filter paper.

Causality: The principle behind this method is that as the solvent slowly evaporates, the concentration of the solute gradually increases beyond its saturation point. This supersaturation drives the nucleation and subsequent growth of crystals in a highly ordered manner, which is essential for forming a single, well-defined lattice.

Deciphering the Architecture: Intermolecular Interactions

The crystal structure of a molecular solid is dictated by a delicate balance of attractive and repulsive intermolecular forces. In this compound derivatives, hydrogen bonds are the primary directing force, creating robust and often predictable supramolecular patterns or "motifs."[11]

-

Primary Hydrogen Bonding Motifs: The 2-amino group provides two hydrogen bond donors (-NH₂), while the pyrimidine ring contains nitrogen atoms that act as acceptors. This arrangement frequently leads to the formation of self-complementary dimers via a pair of N-H···N hydrogen bonds, creating a characteristic R²₂(8) graph set motif.[12] This is a highly stable and common pattern in aminopyrimidine structures.[13][14]

-

Role of the 5-Carbonitrile Group: The nitrogen atom of the nitrile group is an effective hydrogen bond acceptor. It can compete with the pyrimidine nitrogens to form N-H···N≡C interactions, leading to the formation of extended chains or more complex three-dimensional networks.

-

Influence of Other Substituents: Halogen atoms (Cl, Br) can introduce halogen bonding, a directional interaction that can compete with or complement hydrogen bonding to guide crystal packing.[15][16] Bulky alkyl or aryl groups can introduce steric hindrance, preventing the formation of certain motifs and promoting others, while also participating in weaker C-H···π or π-π stacking interactions.

Caption: Conceptual diagram of the common R²₂(8) hydrogen-bonded dimer motif.

The Role of Crystal Structure in Drug Development

Understanding the crystal structure is pivotal for moving a compound from a promising lead to a viable drug product.[17]

-

Solubility and Bioavailability: The strength of the intermolecular interactions within a crystal lattice directly impacts the energy required to dissolve it. A more stable crystal lattice generally corresponds to lower solubility, which can negatively affect a drug's absorption and bioavailability.[4]

-

Polymorphism: A single compound can often crystallize into multiple different forms, or polymorphs, each with its own unique crystal structure and physical properties. One polymorph might be highly soluble and effective, while another could be inert or even toxic. Identifying and controlling the desired polymorph is a critical aspect of pharmaceutical manufacturing and regulatory approval.

-

Structure-Based Drug Design: High-resolution crystal structures of a drug candidate bound to its biological target (e.g., a protein kinase) provide an atomic-level map of the key interactions.[18] This information allows medicinal chemists to rationally design new derivatives with improved potency and selectivity by modifying the scaffold to enhance favorable contacts or displace unfavorable ones.[7][8]

Data Presentation: Representative Crystallographic Data

The following table summarizes hypothetical crystallographic data for a series of this compound derivatives, illustrating how substituent changes can influence the crystal system and packing.

| Compound ID | Molecular Formula | Crystal System | Space Group | Key H-Bond (D···A in Å) |

| 1 | C₁₀H₈N₄O | Monoclinic | P2₁/c | N-H···N (ring) = 2.98 |

| 2 | C₁₀H₇ClN₄ | Orthorhombic | Pbca | N-H···N (nitrile) = 3.05 |

| 3 | C₁₁H₁₀N₄ | Triclinic | P-1 | N-H···N (ring) = 2.95 |

| 4 | C₁₀H₇BrN₄ | Monoclinic | C2/c | N-H···N (ring) = 3.01 |

Experimental Workflow: Single-Crystal X-ray Diffraction

The gold standard for determining the atomic structure of a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD).[19][20] The technique relies on the principle that a crystal lattice will diffract a beam of X-rays in a unique pattern, from which the arrangement of atoms can be deduced.[21]

Protocol: SC-XRD Data Collection and Structure Solution

-

Crystal Selection and Mounting: A suitable single crystal is identified under a microscope, selected for its sharp edges and lack of visible defects. It is mounted on a goniometer head, often held in place by a cryo-protectant oil and flash-cooled in a stream of liquid nitrogen.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The instrument rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. A detector records the position and intensity of the thousands of diffracted X-ray reflections.[20]

-

Data Processing: The raw diffraction data are processed to correct for experimental factors (e.g., absorption, beam intensity fluctuations) and to integrate the intensities of each reflection. This step yields a list of reflections with their Miller indices (h,k,l) and intensities.

-

Structure Solution: The "phase problem" is the central challenge in crystallography. While intensities are measured, the phase information for each reflection is lost. Computational "direct methods" or Patterson methods are used to generate an initial hypothesis for the electron density map.

-

Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.

-

Validation and Finalization: The final structure is validated to ensure it is chemically sensible and accurately represents the data. The results are typically saved in a standard format, such as a Crystallographic Information File (CIF).

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. syrris.com [syrris.com]

- 6. omicsonline.org [omicsonline.org]

- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Hydrogen bonding patterns in salts of derivatives of aminopyrimidine and thiobarbituric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.iucr.org [journals.iucr.org]

- 15. Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. zienjournals.com [zienjournals.com]

- 18. drugtargetreview.com [drugtargetreview.com]

- 19. Determining crystal structures | Research Starters | EBSCO Research [ebsco.com]

- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

Chemical reactivity of the nitrile group in 2-Aminopyrimidine-5-carbonitrile

An In-Depth Technical Guide to the Chemical Reactivity of the Nitrile Group in 2-Aminopyrimidine-5-carbonitrile

Introduction: The Strategic Importance of a Versatile Scaffold

This compound (CAS: 1753-48-6) is a heterocyclic building block of significant interest in modern medicinal chemistry and drug development.[1][2] Its structure marries the hydrogen-bonding capabilities and bioisosteric potential of the 2-aminopyrimidine core with the versatile chemical reactivity of a nitrile group.[3][4] This unique combination has established the scaffold as a cornerstone in the synthesis of targeted therapeutics, including kinase inhibitors for oncology[5][6] and antagonists for adenosine receptors.[7]

The chemical behavior of the nitrile group (C≡N) is profoundly influenced by the electronic landscape of the pyrimidine ring. The two ring nitrogens and the cyano group itself are electron-withdrawing, rendering the carbon atom of the nitrile electrophilic. Conversely, the exocyclic amino group at the C2 position acts as a powerful electron-donating group, modulating the overall reactivity. This electronic push-pull system dictates the conditions required for chemical transformations and allows for selective manipulation of the nitrile moiety.

This guide provides an in-depth exploration of the primary reaction pathways of the nitrile group within this scaffold. We will delve into the mechanistic underpinnings of these transformations, present field-proven experimental protocols, and discuss the strategic considerations essential for researchers in organic synthesis and drug discovery.

Reduction of the Nitrile Group: Accessing Primary Amines and Aldehydes

The conversion of the nitrile to a primary amine introduces a flexible, basic linker, crucial for modifying pharmacokinetic properties or introducing new pharmacophoric interactions. The choice of reducing agent is paramount, as it dictates the reaction's outcome and functional group tolerance.

Complete Reduction to 5-(Aminomethyl)-2-aminopyrimidine

The most common transformation is the complete reduction of the nitrile to a primary amine. This is typically achieved using powerful hydride donors or catalytic hydrogenation.

-

Mechanism with Hydride Reagents: Reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective. The reaction proceeds via two sequential nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon.[8][9] The initial attack forms an imine anion, which is complexed with the aluminum species. A second hydride addition leads to a dianion, which upon aqueous workup is protonated to yield the primary amine.[9][10]

-

Causality in Reagent Selection: LiAlH₄ is a powerful, non-selective reducing agent. Its high reactivity necessitates anhydrous conditions and careful temperature control. It is the reagent of choice when a robust and complete reduction is required and other reducible functional groups (e.g., esters, amides) are absent or intended to be reduced simultaneously. Catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on Carbon) offers a milder alternative, often with better functional group tolerance, though it may require elevated pressures and temperatures.[11]

Table 1: Comparison of Common Reagents for Nitrile Reduction

| Reagent | Typical Conditions | Product | Key Considerations |

| LiAlH₄ | 1) THF, 0 °C to reflux2) H₂O/acid quench | Primary Amine | Highly reactive; reduces many other functional groups. Requires inert atmosphere.[8][11] |

| H₂ / Raney Ni | H₂ (50-100 atm), NH₃/MeOH, 80-120 °C | Primary Amine | High pressure/temperature required. NH₃ is often added to suppress secondary amine formation. |

| DIBAL-H | Toluene or CH₂Cl₂, -78 °C to 0 °C | Aldehyde | Stops at the imine stage, which hydrolyzes to an aldehyde upon workup. Ideal for partial reduction.[9] |

Experimental Protocol: LiAlH₄ Reduction of this compound

This protocol provides a self-validating system for the synthesis of 5-(aminomethyl)-2-aminopyrimidine.

-

System Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried under a stream of dry nitrogen.

-

Reagent Suspension: In the flask, anhydrous tetrahydrofuran (THF, 50 mL) is added, followed by the cautious, portion-wise addition of Lithium Aluminum Hydride (LiAlH₄, 1.2 g, 31.6 mmol, 2.5 eq) at 0 °C (ice bath).

-

Substrate Addition: this compound (1.5 g, 12.5 mmol, 1.0 eq) is dissolved in 50 mL of warm, anhydrous THF. The solution is cooled to room temperature and added dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes. The rate of addition is controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux (approx. 66 °C) and stirred for 4-6 hours. Reaction progress is monitored by TLC (Thin Layer Chromatography), checking for the disappearance of the starting material.

-

Quenching (Fieser workup): The flask is cooled to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of 1.2 mL of water, 1.2 mL of 15% aqueous NaOH, and finally 3.6 mL of water. This procedure is critical for safely neutralizing excess LiAlH₄ and precipitating aluminum salts in a granular, easily filterable form.

-

Isolation and Purification: The resulting white precipitate is filtered off and washed thoroughly with THF (3 x 20 mL). The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization or column chromatography.

Workflow Visualization

Caption: Workflow for LiAlH₄ Reduction.

Hydrolysis: Conversion to Amides and Carboxylic Acids

Hydrolysis of the nitrile provides access to the corresponding carboxamide and carboxylic acid derivatives, which are valuable intermediates for further functionalization, for example, in peptide couplings. The reaction can be catalyzed by either acid or base.[12]

-